Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate is a synthetic organic compound belonging to the class of triazine derivatives This compound features a triazine ring, which is a six-membered heterocyclic ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Phenyl and 4-Methylphenylsulfanyl Groups: The phenyl and 4-methylphenylsulfanyl groups can be introduced via nucleophilic substitution reactions. For instance, the reaction of a triazine intermediate with phenyl and 4-methylphenylsulfanyl halides in the presence of a base like potassium carbonate can yield the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The triazine ring and ester groups can be reduced under specific conditions. For example, catalytic hydrogenation can reduce the triazine ring, while lithium aluminum hydride can reduce the ester group to an alcohol.
Substitution: The phenyl and 4-methylphenylsulfanyl groups can participate in electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical electrophilic substitution reactions, while nucleophilic substitutions can involve the replacement of halides with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation (Pd/C), lithium aluminum hydride.
Substitution: Halides (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives, alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals. Its triazine core is known for various biological activities, including anticancer, antiviral, and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Industrial Chemistry: It can serve as an intermediate in the synthesis of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The triazine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function and activity. The sulfanyl group can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives such as:
Ethyl 5-[(4-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate: Similar structure but with a chlorine atom instead of a methyl group, which may alter its reactivity and biological activity.
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate: Contains an additional methyl group on the phenyl ring, potentially affecting its steric and electronic properties.
Ethyl 5-[(4-methylphenyl)sulfanyl]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate: Features a thiophene ring instead of a phenyl ring, which can influence its aromaticity and interactions with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(4-methylphenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-3-24-19(23)16-18(25-15-11-9-13(2)10-12-15)20-17(22-21-16)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWAGASDUIXBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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